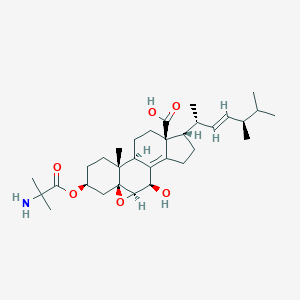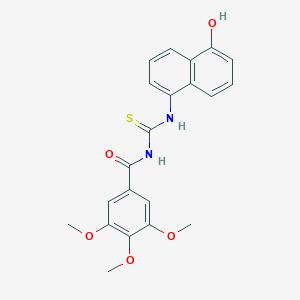
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide, also known as CBA, is a chemical compound that has been widely used in scientific research applications. It is a member of the benzothiadiazole family, which has been shown to have a range of biological activities. The purpose of
作用机制
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide involves its binding to specific proteins, which can lead to changes in their conformation and function. The binding of this compound to proteins can also induce the formation of protein aggregates, which can have a range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of protein aggregation, the induction of apoptosis, and the modulation of immune responses. This compound has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the development of new therapeutic agents.
实验室实验的优点和局限性
The advantages of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide in lab experiments include its high selectivity and sensitivity for detecting protein-protein interactions, its low toxicity, and its ease of use. However, the limitations of using this compound include its relatively high cost, its limited solubility in aqueous solutions, and its potential for non-specific binding to other biomolecules.
未来方向
There are many potential future directions for the use of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide in scientific research. One area of interest is the development of new therapeutic agents based on the anti-inflammatory and antioxidant properties of this compound. Another area of interest is the development of new fluorescent probes for detecting protein-protein interactions, which could have applications in drug discovery and development. Finally, there is a need for further research into the mechanism of action of this compound, which could lead to a better understanding of its biological effects and potential therapeutic applications.
合成方法
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide involves the reaction of 2-aminobenzothiazole with 2,4-dimethylphenol and chloroacetyl chloride in the presence of a base. The resulting product is purified by recrystallization and characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学研究应用
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide has been extensively used in scientific research as a fluorescent probe for detecting protein-protein interactions. It has been shown to selectively bind to certain proteins and emit a fluorescent signal, which can be used to monitor protein-protein interactions in real-time. This compound has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
属性
分子式 |
C16H14ClN3O2S |
|---|---|
分子量 |
347.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H14ClN3O2S/c1-9-3-6-13(10(2)7-9)22-8-14(21)18-15-11(17)4-5-12-16(15)20-23-19-12/h3-7H,8H2,1-2H3,(H,18,21) |
InChI 键 |
GMKUVHKZEGABGA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl)C |
规范 SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)


![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)
![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![(2E,4E,6Z,8E,10E,12R,13R,14E,16S)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethyl-18-phenyloctadeca-2,4,6,8,10,14-hexaenamide](/img/structure/B237195.png)
![N-{6-[(2-phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}propanamide](/img/structure/B237204.png)



![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)
